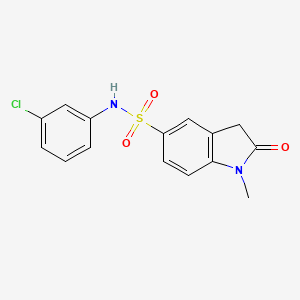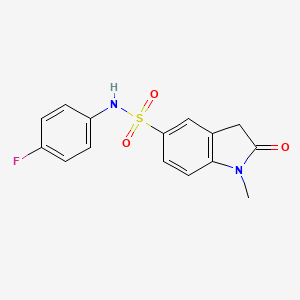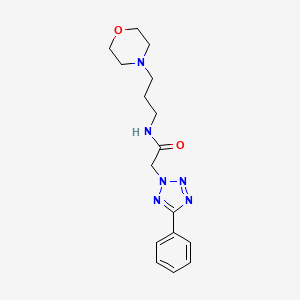![molecular formula C16H13BrN4O2 B4325235 5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B4325235.png)
5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-1H-tetrazole
Vue d'ensemble
Description
5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-1H-tetrazole, also known as BMT-1, is a tetrazole-based compound that has gained attention for its potential therapeutic applications. BMT-1 has been studied for its ability to modulate the activity of specific protein targets, making it a promising candidate for drug development.
Applications De Recherche Scientifique
5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-1H-tetrazole has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the activity of a specific protein target, leading to decreased cell proliferation and increased apoptosis in cancer cells. In neuroscience, this compound has been studied for its ability to modulate the activity of ion channels, which are important for neuronal signaling. In immunology, this compound has been shown to modulate the activity of immune cells, leading to potential applications in autoimmune diseases.
Mécanisme D'action
5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-1H-tetrazole exerts its effects by modulating the activity of specific protein targets. One of the main protein targets of this compound is the enzyme phosphodiesterase 4 (PDE4), which plays a key role in various cellular processes such as inflammation and immune response. By inhibiting the activity of PDE4, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to decrease cell proliferation and increase apoptosis. In neuronal cells, this compound has been shown to modulate the activity of ion channels, leading to potential applications in neurological disorders. In immune cells, this compound has been shown to modulate the activity of immune cells, leading to potential applications in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-1H-tetrazole is its specificity for certain protein targets, which allows for targeted modulation of specific cellular processes. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully evaluated in preclinical and clinical studies.
Orientations Futures
For research on 5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-1H-tetrazole include further studies on its potential therapeutic applications in cancer research, neuroscience, and immunology. Additionally, further studies on the mechanism of action of this compound and its effects on specific protein targets are needed to fully understand its potential therapeutic benefits. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent.
Propriétés
IUPAC Name |
5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c1-10-2-4-12(5-3-10)21-16(18-19-20-21)7-11-6-14-15(8-13(11)17)23-9-22-14/h2-6,8H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSMJIATCXMYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CC3=CC4=C(C=C3Br)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[(4-methoxyphenyl)amino]carbonyl}-2,3-diphenylisoxazolidine-5-carboxylic acid](/img/structure/B4325180.png)
![2-(3-bromophenyl)-3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4325181.png)
![2-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4325185.png)

![[3-(ethoxycarbonyl)-5-methoxy-2-methyl-1H-indol-1-yl]acetic acid](/img/structure/B4325209.png)
![ethyl 4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate](/img/structure/B4325225.png)
![3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4325229.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B4325241.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4325245.png)
